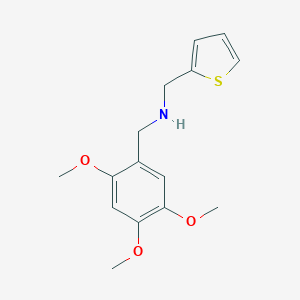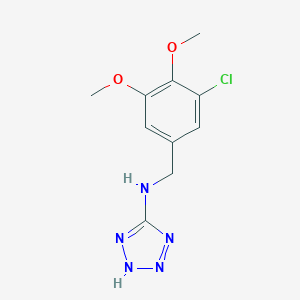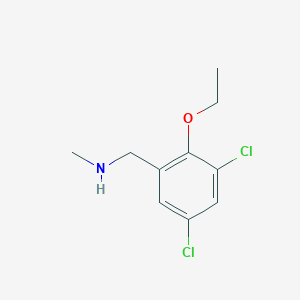
4-(3-Methoxyphenyl)aniline
Overview
Description
“4-(3-Methoxyphenyl)aniline” is an organic compound with the molecular formula C13H13NO . It is a solid at room temperature and has a molecular weight of 199.25 . The IUPAC name for this compound is 3’-methoxy [1,1’-biphenyl]-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 4,40-([1,2,5]thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) was synthesized by Stille cross-coupling reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 . This indicates that the compound consists of a biphenyl structure with a methoxy group attached to one of the phenyl rings and an amine group attached to the other phenyl ring .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 358.2±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 187.2±29.6 °C .
Scientific Research Applications
Electrochemical and Electrochromic Materials
4-(3-Methoxyphenyl)aniline derivatives have been utilized in the synthesis of ambipolar aromatic polyimides, displaying remarkable electrochromic behaviors, high thermal stability, and solution processability. These materials exhibit ambipolar electrochromic behavior, which can switch between colors upon applying an electric field, making them suitable for electronic display and smart window applications (Huang, Yen, & Liou, 2011).
Fluorescence Studies
The compound has been involved in studies exploring fluorescence quenching mechanisms with boronic acid derivatives. These studies have helped in understanding the effects of different solvents and the role of aniline as a quencher in fluorescence processes, which is crucial for developing fluorescence-based sensors and molecular probes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Chemical Synthesis and Modification
This compound serves as a precursor or an intermediate in various chemical syntheses, including the introduction of hydroxy groups, N-iodophenylation of N-arylamides, and the creation of novel compounds with potential pharmacological applications. These synthetic routes offer insights into the versatility of this compound in organic synthesis, leading to materials with tailored properties for specific applications (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002).
Photovoltaic and Solar Cell Applications
Derivatives of this compound have been synthesized and applied as hole transporting materials in perovskite solar cells. These compounds, linked with diketopyrrolopyrrole or benzodithiophene moieties, exhibit improved thermal stability, excellent hole extraction ability, and contribute to the development of stable and efficient perovskite solar cells, demonstrating the potential of this compound derivatives in renewable energy technologies (Liu et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-(3-Methoxyphenyl)aniline may also interact with various biological targets.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19925 g/mol) suggests that it may be well-absorbed and distributed throughout the body. The presence of the methoxy group may also influence its metabolism and excretion.
Result of Action
Based on the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFIVFLDKOXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942940 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207287-79-4 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
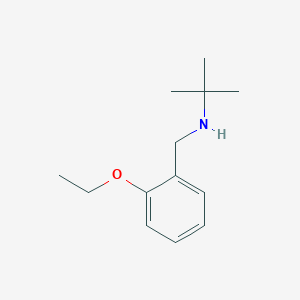
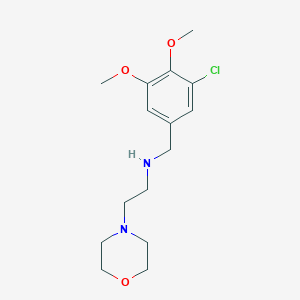

![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
